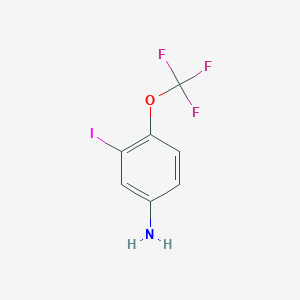

3-Iodo-4-(trifluoromethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 1365969-58-9 . It has a molecular weight of 303.02 and its IUPAC name is 3-iodo-4-(trifluoromethoxy)aniline . It is a solid substance stored at 4°C, protected from light .

Molecular Structure Analysis

The InChI code for 3-Iodo-4-(trifluoromethoxy)aniline is1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Iodo-4-(trifluoromethoxy)aniline is a solid substance . It is stored at 4°C, protected from light .Scientific Research Applications

Conformational Studies

A study focused on the conformation of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealing that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring and the amino group is eclipsed by a chromium carbonyl bond. This conformation is also found in solution, indicating structural stability (Rose-munch et al., 1994).

Functionalization and Synthesis

Research on trifluoromethoxy-substituted anilines, including 3-Iodo-4-(trifluoromethoxy)aniline, demonstrates their ability to undergo hydrogen/lithium permutation ("metalation") with optional site selectivity. This is key for the structural elaboration of such compounds (Leroux, Castagnetti, & Schlosser, 2003).

Synthesis Protocols

A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, including 3-Iodo-4-(trifluoromethoxy)aniline, has been reported. This protocol is significant for the facile synthesis of compounds with desired pharmacological and biological properties (Feng & Ngai, 2016).

Liquid Crystals and Materials Science

Studies have synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethoxy derivatives. These exhibit stable smectic B and A phases, contributing to the field of liquid crystals and materials science (Miyajima et al., 1995).

Crystal Structure Analysis

A comparative study of the crystal structures of various 4-substituted anilines, including iodo derivatives, was conducted. This study sheds light on the role of different substituents in crystal structures, contributing to our understanding of molecular interactions (Dey et al., 2003).

Synthesis of Agrochemical Intermediates

An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a significant agrochemical intermediate derived from 4-trifluoromethoxy aniline, was described. This highlights its industrial relevance (Zhi-yuan, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 3-Iodo-4-(trifluoromethoxy)aniline are not mentioned in the search results, it’s worth noting that there has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . This suggests potential future research and development in this area.

properties

IUPAC Name |

3-iodo-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKATTYNFWRWDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)

![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)

![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2445188.png)

![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)

![3-(4-Fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2445194.png)